3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid
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Overview
Description
3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid typically involves the reaction of 2,4-difluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-(2,4-Difluorophenyl)-2-oxoprop-2-enoic acid.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of the difluorophenyl group.
Scientific Research Applications
3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)propionic acid
- 2,4-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
Uniqueness
3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid is unique due to the presence of both a difluorophenyl group and a hydroxyprop-2-enoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds .
Properties
CAS No. |
919601-28-8 |
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Molecular Formula |
C9H6F2O3 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-4,12H,(H,13,14) |
InChI Key |
MNUHIHNDDREZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=C(C(=O)O)O |
Origin of Product |
United States |
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